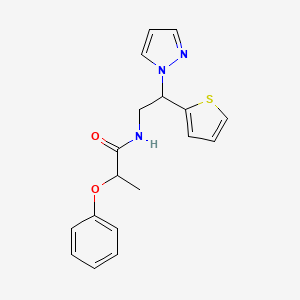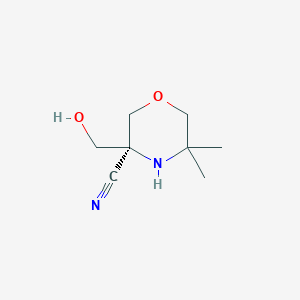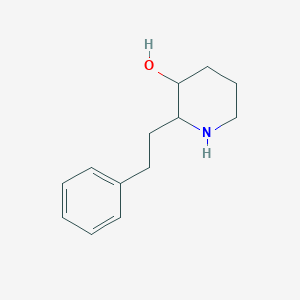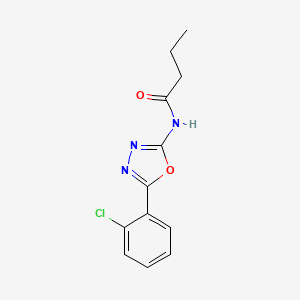
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, also known as PTUPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTUPB belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various physiological effects.
Mécanisme D'action
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide exerts its effects through activation of PPARs, which are nuclear receptors that play a key role in the regulation of metabolism and inflammation. PPAR activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has also been shown to have anti-cancer properties. Studies have demonstrated that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is its high selectivity for PPARs, which reduces the risk of off-target effects. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans remains to be determined.
Orientations Futures
There are several potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide. One area of interest is the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide analogs with improved solubility and bioavailability. Another direction is the investigation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide's potential therapeutic applications in other disease states, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide involves the reaction of 2-bromoethylpyrazine with 2-thiophenylacetic acid to form 2-(2-thiophenyl)ethylpyrazine. This compound is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide.
Applications De Recherche Scientifique
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can improve insulin sensitivity and glucose metabolism, reduce inflammation, and promote weight loss.
Propriétés
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-24-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAWRHWDLMEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)N2C=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)

![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)




![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)


![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)